molecular formula C22H17BrN2O5 B12056495 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate CAS No. 477729-18-3

4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B12056495
CAS No.: 477729-18-3
M. Wt: 469.3 g/mol
InChI Key: QMRPEUUUGHCUHC-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with the molecular formula C21H15BrN2O4. This compound is notable for its unique structure, which includes a hydroxybenzoyl group, a carbohydrazonoyl group, a methoxyphenyl group, and a bromobenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzoyl hydrazine with 2-methoxybenzaldehyde to form an intermediate hydrazone. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with biological molecules, while the bromobenzoate group can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

477729-18-3

Molecular Formula

C22H17BrN2O5

Molecular Weight

469.3 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C22H17BrN2O5/c1-29-20-11-14(13-24-25-21(27)17-7-2-3-8-18(17)26)9-10-19(20)30-22(28)15-5-4-6-16(23)12-15/h2-13,26H,1H3,(H,25,27)/b24-13+

InChI Key

QMRPEUUUGHCUHC-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.